molecular formula C14H14N2O2 B7474213 N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide

N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide

Cat. No. B7474213
M. Wt: 242.27 g/mol
InChI Key: VWRUVHGLIZTFLO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide, commonly known as MMPC, is a small molecule that belongs to the class of pyridine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. MMPC is synthesized using a simple and efficient method, and its mechanism of action involves the modulation of specific biochemical pathways.

Mechanism of Action

The mechanism of action of MMPC involves the modulation of specific biochemical pathways. MMPC has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MMPC has also been shown to activate the AMPK pathway, which plays a crucial role in energy homeostasis and cell survival. In addition, MMPC has been found to modulate the expression of various proteins involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MMPC has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. MMPC has also been found to induce apoptosis in cancer cells and inhibit tumor growth, suggesting its anti-cancer properties. In addition, MMPC has been found to reduce oxidative stress and neuroinflammation, indicating its neuroprotective properties.

Advantages and Limitations for Lab Experiments

MMPC has several advantages for lab experiments. It is a small molecule that can be easily synthesized using a simple and efficient method. MMPC is also stable and has a high purity, making it suitable for various assays. However, MMPC has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain assays. MMPC also has a short half-life, which can affect its efficacy in vivo.

Future Directions

There are several future directions for MMPC research. One potential direction is to investigate the use of MMPC in the treatment of other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore the use of MMPC in combination with other drugs for the treatment of cancer. MMPC can also be modified to improve its solubility and half-life, which can enhance its efficacy in vivo. Additionally, further studies can be conducted to elucidate the exact mechanism of action of MMPC and identify its target proteins.
Conclusion:
In conclusion, MMPC is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It is synthesized using a simple and efficient method and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. MMPC modulates specific biochemical pathways and has various biochemical and physiological effects. MMPC has several advantages for lab experiments, but also has some limitations. There are several future directions for MMPC research, which can lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of MMPC is straightforward and involves the reaction of 2-methoxybenzoyl chloride with 6-methylpyridine-2-carboxamide in the presence of a base such as triethylamine. The reaction yields MMPC as a white crystalline solid with a purity of over 95%. The synthesis method is efficient, and the yield can be improved by optimizing the reaction conditions.

Scientific Research Applications

MMPC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. MMPC has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in the treatment of inflammatory diseases. MMPC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth, suggesting its potential as an anti-cancer agent. In addition, MMPC has been found to protect neuronal cells from oxidative stress and reduce neuroinflammation, indicating its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-6-5-8-12(15-10)14(17)16-11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRUVHGLIZTFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide

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